molecular formula C8H15NO3 B8671890 2-Morpholinopropionic acid methyl ester

2-Morpholinopropionic acid methyl ester

Cat. No.: B8671890
M. Wt: 173.21 g/mol
InChI Key: YVMAGSKBVARACT-UHFFFAOYSA-N
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Description

2-Morpholinopropionic acid methyl ester is a morpholine-substituted propionic acid derivative with a methyl ester functional group. The compound features a six-membered morpholine ring (containing one oxygen and one nitrogen atom) attached to the β-carbon of the propionic acid backbone. This structure confers unique physicochemical properties, such as enhanced polarity due to the morpholine moiety and moderate lipophilicity from the methyl ester group. Morpholine-containing esters are frequently employed in pharmaceutical and polymer chemistry due to their solubility-enhancing and reactive properties.

Q & A

Q. Basic: What experimental parameters should be optimized during the synthesis of 2-Morpholinopropionic acid methyl ester?

Answer:
Synthesis optimization requires systematic variation of temperature, time, and reagent stoichiometry. Kinetic modeling, as demonstrated in methyl ester synthesis studies (e.g., 2-aryl-5-pyrrolecarboxylic acid methyl ester), shows that higher temperatures (e.g., 110–115°C) accelerate reaction rates but may increase side-product formation. For example, at 115°C, complete conversion of intermediates (X1 to X9) occurs within 3–6 hours, whereas lower temperatures (105°C) require extended reaction times . Use a factorial design to evaluate yield vs. purity trade-offs, validated by GC or HPLC.

Q. Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Answer:

  • GC/MS : Effective for identifying methyl ester derivatives, as shown in studies analyzing octanoic acid methyl esters (retention time matching and spectral libraries) .
  • NMR : Use 1^1H and 13^13C NMR to confirm morpholine ring integration and ester carbonyl signals.
  • HPLC with UV/RI detection : Quantify impurities (e.g., unreacted precursors) using protocols similar to pharmaceutical impurity profiling .

Q. Advanced: How can kinetic models resolve discrepancies between experimental and theoretical yields?

Answer:
Discrepancies often arise from unaccounted side reactions or heat/mass transfer limitations. A validated two-step kinetic model (e.g., for biodiesel methyl esters) can simulate intermediate conversion rates. For instance, at 105°C, deviations between experimental (1.00) and calculated (0.79) X1 values at 4 hours suggest incomplete equilibrium, requiring iterative model refinement with Arrhenius parameters . Compare residuals across temperature gradients to identify systematic errors.

Q. Advanced: How should researchers address conflicting data in reaction time-course studies?

Answer:
Contradictions (e.g., X9 yield differences at 115°C/6 hours: Exp. 1.00 vs. Calc. 0.97) may indicate catalyst deactivation or sampling inconsistencies. Implement real-time monitoring (e.g., in situ FTIR) to track intermediate concentrations. Validate with triplicate runs and statistical analysis (e.g., ANOVA) to distinguish experimental noise from mechanistic outliers .

Q. Advanced: What strategies mitigate by-product formation during esterification?

Answer:

  • Reagent purity : Use anhydrous morpholine to avoid hydrolysis side reactions.
  • Temperature control : Lower temperatures (e.g., 105°C) reduce thermal degradation but require longer reaction times.
  • Catalyst screening : Test acid/base catalysts (e.g., H2_2SO4_4, NaOMe) to optimize selectivity, as shown in FAME synthesis .

Q. Methodological: How to ensure reproducibility in synthetic protocols?

Answer:
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Document stoichiometry, catalyst loading, and purification steps (e.g., column chromatography conditions).
  • Report characterization data (NMR, GC/MS) for at least one batch; include raw spectral data in supplementary materials .

Q. Safety: What precautions are critical when handling morpholine derivatives?

Answer:

  • Use chemical-resistant gloves (JIS T 8116) and safety goggles (JIS T 8147) to prevent dermal/ocular exposure.
  • Work under fume hoods to avoid inhalation, referencing safety protocols for structurally similar compounds (e.g., 2-Methyl-4-(Methylthio)-2-Morpholinopropiophenone) .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituted Morpholine Esters

Ethyl 2-Methyl-2-Morpholin-4-ylpropanoate (CAS 92001-93-9)

  • Structure : Features an ethyl ester group and a branched 2-methyl substituent on the propionic acid chain.
  • The 2-methyl branch introduces steric hindrance, which may reduce reactivity in nucleophilic substitution reactions .

2-Propenoic Acid, 3-(4-Morpholinyl)-Methyl Ester (CAS 1009-80-9)

  • Structure: A propenoic (acrylic) acid ester with a morpholine group at the β-position.
  • Key Differences :
    • The α,β-unsaturated ester (acrylic acid backbone) enables conjugation and polymerization, unlike the saturated propionic acid chain in the target compound.
    • Likely applications diverge toward polymer chemistry or Michael addition reactions .

(5,5-Dimethyl-Morpholin-2-yl)-Acetic Acid Methyl Ester (CAS 889955-22-0)

  • Structure : A shorter acetic acid chain with a dimethyl-substituted morpholine ring.
  • Dimethyl substituents on the morpholine ring may influence electronic and steric interactions in biological systems .

Halogenated Propionic Acid Esters

Methyl 2-Chloropropanoate (CAS 40273-45-8)

  • Structure : A chlorinated analog with a halogen at the α-position.
  • Key Differences :
    • The electronegative chlorine atom increases reactivity in nucleophilic substitutions (e.g., SN2 reactions).
    • Higher toxicity compared to morpholine derivatives, requiring stringent safety protocols .

Methyl 2-Bromopropionate (CAS 1208-65-7)

  • Structure : Bromine substituent at the α-carbon.
  • Key Differences: Bromine’s larger atomic radius and polarizability enhance leaving-group ability in substitution reactions. Potential use as an intermediate in organometallic synthesis .

Aromatic and Thiol-Substituted Esters

Methyl 2-(4-Aminophenyl)propanoate (CAS 492445-74-6)

  • Structure : Aromatic amine substituent on the propionic acid chain.
  • Key Differences: The 4-aminophenyl group introduces hydrogen-bonding capability and UV activity, suitable for spectroscopic detection. Applications may include drug intermediates or photoactive materials .

Methyl 2-Mercaptopropionate (CAS 53907-46-3)

  • Structure : Thiol (─SH) group at the α-position.
  • Key Differences :
    • The thiol group enables disulfide bond formation and participation in redox reactions.
    • Higher nucleophilicity compared to morpholine derivatives, making it useful in cysteine protease inhibition .

Preparation Methods

Michael Addition of Morpholine to Methyl Acrylate

The most widely documented method for synthesizing 2-morpholinopropionic acid methyl ester involves a Michael addition of morpholine to methyl acrylate under acid-catalyzed conditions . This reaction exploits the nucleophilic character of morpholine to attack the β-carbon of the α,β-unsaturated ester, forming the desired product.

Reaction Mechanism and Conditions

The reaction proceeds via protonation of methyl acrylate’s carbonyl group by an acid catalyst (e.g., p-toluenesulfonic acid), enhancing the electrophilicity of the β-carbon. Morpholine then undergoes conjugate addition to form a tertiary amine intermediate, which tautomerizes to yield this compound .

Typical Reaction Conditions

ComponentQuantity (Molar Ratio)Role
Morpholine1.2Nucleophile
Methyl acrylate1.5Electrophile
p-Toluenesulfonic acid0.1Catalyst
TolueneSolventReaction medium

The mixture is heated at 85°C under reflux for 3–4 hours, followed by cooling to 10°C and filtration to remove residual catalyst. The solvent is evaporated under reduced pressure, yielding crude product, which is purified via fractional distillation (boiling point: 128–132°C) .

Yield and Scalability

This method achieves yields exceeding 90% under optimized conditions . Industrial scalability is facilitated by the simplicity of the one-pot reaction and the commercial availability of reagents.

Mannich Reaction-Based Synthesis

An alternative route involves a Mannich reaction to construct the morpholine-propionate backbone. While less common, this method is valuable for introducing additional functional groups or stereochemical control .

Reaction Design

The Mannich reaction traditionally combines an amine, a carbonyl compound, and a ketone. For this compound, formaldehyde serves as the carbonyl component, reacting with morpholine and methyl acrylate-derived enolates.

Key Steps

  • Enolate Formation : Deprotonation of methyl acrylate using a base (e.g., LDA).

  • Mannich Adduct Formation : Reaction with formaldehyde and morpholine.

  • Workup : Acidic quenching and esterification.

Limitations

This method suffers from lower yields (~70%) due to competing side reactions, such as over-alkylation or polymerization of formaldehyde .

Nucleophilic Substitution Approaches

Alkylation of Morpholine

This compound can be synthesized via alkylation of morpholine with methyl 2-bromopropionate. This method is less favored due to the hazardous nature of alkyl bromides and stringent purification requirements .

Reaction Scheme

Morpholine+CH2BrCOOCH32-Morpholinopropionic acid methyl ester+HBr\text{Morpholine} + \text{CH}2\text{BrCOOCH}3 \rightarrow \text{this compound} + \text{HBr}

Green Chemistry Alternatives

Recent advances explore solvent-free conditions or ionic liquids to improve atom economy. For example, microwave-assisted reactions reduce reaction times from hours to minutes but remain experimental .

Catalytic Innovations and Industrial Applications

Heterogeneous Catalysis

Solid acid catalysts (e.g., zeolites or sulfonated carbon) have replaced traditional acids in pilot-scale syntheses, reducing corrosion risks and enabling catalyst recycling .

Continuous Flow Systems

Adoption of continuous flow reactors enhances heat transfer and reaction control, particularly for exothermic Michael additions. One study reported a 95% yield with residence times under 30 minutes .

Comparative Analysis of Methods

MethodYield (%)ScalabilityCostEnvironmental Impact
Michael Addition90–92HighLowModerate
Mannich Reaction65–70ModerateMediumHigh
Nucleophilic Substitution75–80LowHighHigh

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 2-morpholin-4-ylpropanoate

InChI

InChI=1S/C8H15NO3/c1-7(8(10)11-2)9-3-5-12-6-4-9/h7H,3-6H2,1-2H3

InChI Key

YVMAGSKBVARACT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1CCOCC1

Origin of Product

United States

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